molecular formula C10H20N2O3 B6307963 t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate CAS No. 2306247-11-8

t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate

Cat. No. B6307963
CAS RN: 2306247-11-8
M. Wt: 216.28 g/mol
InChI Key: ZKGJDFARDRHXIQ-QMMMGPOBSA-N
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Description

T-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate is a chemical compound with a molecular weight of 216.28 . It is a white to off-white solid and is used as a building block in research .


Synthesis Analysis

The synthesis of this compound can be achieved through carbamate synthesis by amination (carboxylation) or rearrangement . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat .


Molecular Structure Analysis

The molecular formula of this compound is C10H20N2O3 . The structure of this compound can be represented by the SMILES notation: CC©©OC(=O)N[C@H]1CNCCOC1 .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as a protecting group for amines . The Boc group can be removed with strong acid (trifluoroacetic acid) or heat .


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It has a molecular weight of 216.28 and a molecular formula of C10H20N2O3 . It should be stored in a dry, sealed place .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of n-boc-protected anilines , suggesting that it may interact with amines or amine-containing molecules.

Mode of Action

It’s known that this compound is used in the synthesis of n-boc-protected anilines , which suggests that it may be involved in the protection of amine groups during chemical reactions.

Biochemical Pathways

Given its role in the synthesis of n-boc-protected anilines , it may be involved in pathways related to amine metabolism or amine-containing compound synthesis.

Result of Action

Given its role in the synthesis of n-boc-protected anilines , it can be inferred that it may facilitate the synthesis of other complex organic compounds.

Action Environment

It’s known that this compound is stable under dry conditions , suggesting that moisture could potentially affect its stability.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

Future Directions

As a building block in research, t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate has potential applications in the synthesis of complex organic molecules . Its use as a protecting group for amines could be explored further in the context of peptide synthesis .

Biochemical Analysis

Biochemical Properties

tert-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate: plays a significant role in biochemical reactions, particularly in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles . The compound interacts with enzymes such as palladium-catalyzed cross-coupling enzymes, facilitating the formation of complex organic molecules . These interactions are crucial for the development of pharmaceuticals and other bioactive compounds.

Cellular Effects

The effects of terthis compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . These changes can lead to variations in cellular behavior and function.

Molecular Mechanism

At the molecular level, terthis compound exerts its effects through specific binding interactions with biomolecules . The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular activity . These interactions are mediated by the unique structure of the compound, which allows it to fit into the active sites of enzymes and other proteins, thereby modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of terthis compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of terthis compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These threshold effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

terthis compound: is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, terthis compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its activity and function, as it needs to reach specific sites within cells to exert its effects.

Subcellular Localization

The subcellular localization of terthis compound is directed by targeting signals and post-translational modifications . These mechanisms ensure that the compound is delivered to the appropriate cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . The localization of the compound is essential for its activity, as it needs to interact with specific biomolecules within these compartments to exert its effects.

properties

IUPAC Name

tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-11-4-5-14-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGJDFARDRHXIQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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